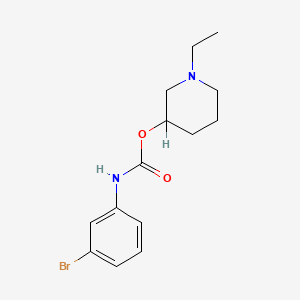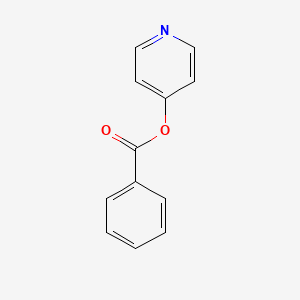
Pyridin-4-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-4-yl benzoate is an organic compound that belongs to the class of benzoates, which are esters of benzoic acid. This compound is characterized by the presence of a pyridine ring attached to the benzoate moiety at the fourth position. It is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the field of metal-organic frameworks (MOFs).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridin-4-yl benzoate typically involves the esterification of benzoic acid with pyridin-4-yl methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Pyridin-4-yl benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-4-yl benzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in pyridin-4-yl benzyl alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Pyridin-4-yl benzoic acid.
Reduction: Pyridin-4-yl benzyl alcohol.
Substitution: Various substituted pyridin-4-yl benzoates depending on the electrophile used.
Scientific Research Applications
Pyridin-4-yl benzoate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of pyridin-4-yl benzoate in various applications is primarily based on its ability to form coordination complexes with metal ions. These complexes can exhibit unique properties such as enhanced stability, selective adsorption, and catalytic activity. The molecular targets and pathways involved depend on the specific application, such as the interaction with metal ions in MOFs or the inhibition of microbial growth in biological studies .
Comparison with Similar Compounds
Pyridin-4-yl benzoate can be compared with other similar compounds such as:
3-(Pyridin-4-yl)benzoate: Similar in structure but with the pyridine ring attached at the third position.
4-(Pyridin-3-yl)benzoate: The pyridine ring is attached at the fourth position but with a different substitution pattern on the pyridine ring.
4-(Pyridin-2-yl)benzoate: The pyridine ring is attached at the fourth position with a different substitution pattern on the pyridine ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which allows for distinct coordination chemistry and reactivity. This uniqueness makes it particularly valuable in the synthesis of MOFs and other advanced materials .
Properties
CAS No. |
36228-61-2 |
|---|---|
Molecular Formula |
C12H9NO2 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
pyridin-4-yl benzoate |
InChI |
InChI=1S/C12H9NO2/c14-12(10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h1-9H |
InChI Key |
RLCXXYMFUGQTMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



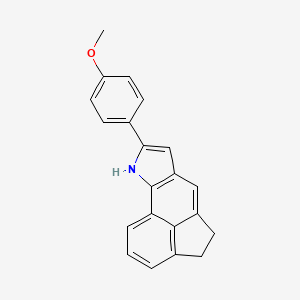

![6H-Spiro[bicyclo[3.3.1]nonane-2,2'-[1,3]dithiolan]-6-one](/img/structure/B14677532.png)
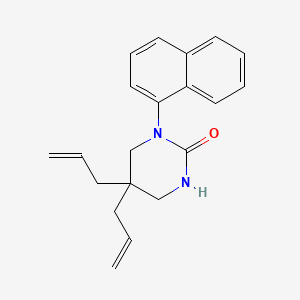
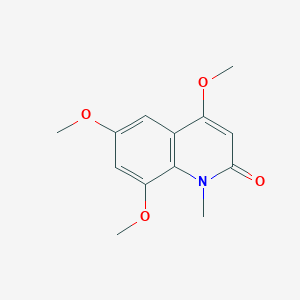

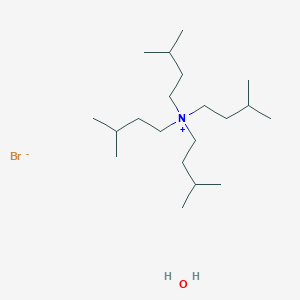
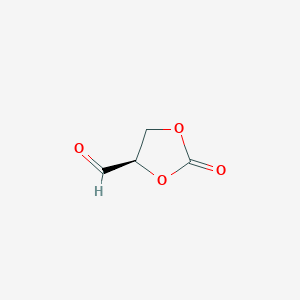


![Ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14677597.png)
![L-Cysteine, S-(2-methoxy-2-oxoethyl)-N-[N-[N-[N-(1-oxopropyl)-L-phenylalanyl]-L-leucyl]glycyl]-, methyl ester](/img/structure/B14677600.png)
